4,5-Pyrimidinedicarboxylic acid, 2-amino-, diethyl ester
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Overview
Description
Diethyl 2-aminopyrimidine-4,5-dicarboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-aminopyrimidine-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of diethyl 2-aminopyrimidine-4,5-dicarboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-aminopyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, often with halogenated compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The reactions typically yield substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Diethyl 2-aminopyrimidine-4,5-dicarboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical agents, including antimicrobial and anti-inflammatory drugs.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound finds use in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of diethyl 2-aminopyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it often acts as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific derivative and its intended use.
Comparison with Similar Compounds
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: These compounds share a similar pyrimidine core but differ in their substituents, leading to varied biological activities.
2,4-Dichloro-6-phenylpyrimidine: Another pyrimidine derivative with distinct chemical properties and applications.
Uniqueness: Diethyl 2-aminopyrimidine-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
62328-20-5 |
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Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
diethyl 2-aminopyrimidine-4,5-dicarboxylate |
InChI |
InChI=1S/C10H13N3O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
DTVZVIXLSASPRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)N |
Origin of Product |
United States |
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